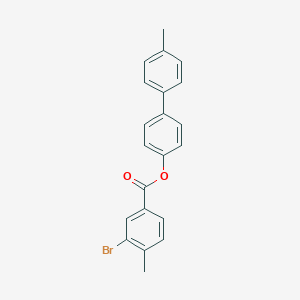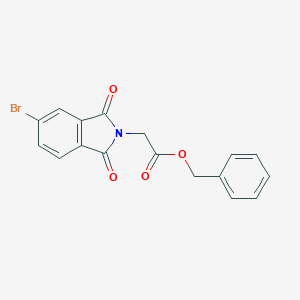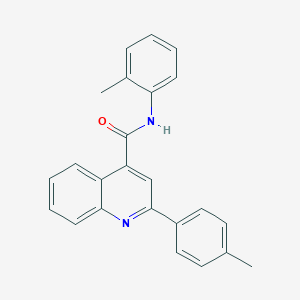![molecular formula C21H29Br2NO4 B341354 2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B341354.png)
2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)acetate is a complex organic compound with a unique structure that combines a cyclohexyl ring with a dibromo-dioxooctahydro-methanoisoindol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)acetate typically involves multiple stepsCommon reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate: Similar in structure but with a hydroxyl group instead of the dibromo-dioxooctahydro-methanoisoindol moiety.
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Contains an amino-phenylbutanoate group, showing different biological activity.
Uniqueness
The uniqueness of 2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate lies in its complex structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H29Br2NO4 |
|---|---|
Molekulargewicht |
519.3 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetate |
InChI |
InChI=1S/C21H29Br2NO4/c1-9(2)11-5-4-10(3)6-14(11)28-15(25)8-24-20(26)16-12-7-13(17(16)21(24)27)19(23)18(12)22/h9-14,16-19H,4-8H2,1-3H3 |
InChI-Schlüssel |
ZTWWGNIGPQYILY-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-METHOXYPHENYL)-2-OXOETHYL 2,6-BIS({3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL})HEXANOATE](/img/structure/B341280.png)



![2-(4-Methylphenyl)-2-oxoethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341285.png)

![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE](/img/structure/B341288.png)

![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B341292.png)
